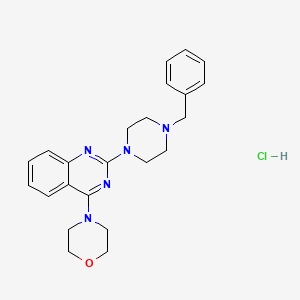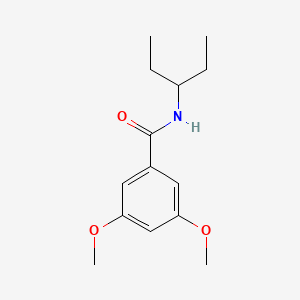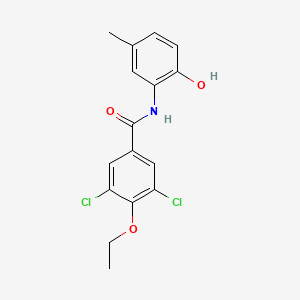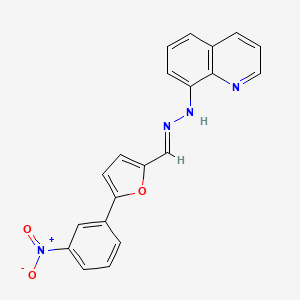
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CFTR(inh)-172 and is a promising drug candidate for the treatment of cystic fibrosis. In
Mechanism of Action
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide inhibits the activity of the CFTR channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the amount of chloride ions that can pass through the channel. This results in a reduction in the amount of salt and water that is transported across epithelial cells. Inhibition of the CFTR channel has been shown to be an effective strategy for the treatment of cystic fibrosis.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide has been shown to have potent inhibitory effects on CFTR channel activity. This inhibition leads to a reduction in the amount of salt and water that is transported across epithelial cells. This has important implications for the treatment of cystic fibrosis, as the disease is characterized by the accumulation of thick, sticky mucus in the lungs and other organs. By reducing the amount of salt and water that is transported across epithelial cells, 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide has the potential to improve lung function and reduce the severity of symptoms in cystic fibrosis patients.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide is its high potency and selectivity for the CFTR channel. This makes it an ideal tool for studying the role of the CFTR channel in various physiological processes. However, one limitation of this compound is its potential toxicity. High concentrations of 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide can lead to cell death and other adverse effects. Careful dosing and monitoring are required when using this compound in lab experiments.
Future Directions
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide. One area of interest is the development of more potent and selective inhibitors of the CFTR channel. This could lead to the development of more effective treatments for cystic fibrosis and other diseases that are characterized by abnormal salt and water transport across epithelial cells. Another area of interest is the study of the physiological and biochemical effects of CFTR inhibition in various tissues and organs. This could provide insights into the role of the CFTR channel in normal physiology and disease states. Finally, the development of new methods for delivering CFTR inhibitors to specific tissues and organs could improve the efficacy and safety of these compounds as therapeutic agents.
Synthesis Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide involves the reaction of 2-chloro-6-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid in the presence of thionyl chloride. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been optimized to produce high yields of pure 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride ion channel that is responsible for regulating salt and water transport across epithelial cells. Mutations in the CFTR gene result in the development of cystic fibrosis, a life-threatening genetic disease.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-8-4-5-12(17-7-8)18-13(19)6-9-10(15)2-1-3-11(9)16/h1-5,7H,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCYIPRICDMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(5-chloropyridin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)

![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)

![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)